molecular formula C5H5ClN2O2S B1631253 4-Chloro-2-(methylsulfonyl)pyrimidine CAS No. 97229-11-3

4-Chloro-2-(methylsulfonyl)pyrimidine

Cat. No.: B1631253
CAS No.: 97229-11-3
M. Wt: 192.62 g/mol
InChI Key: BWVZLXTZQHILRC-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is notable for its high reactivity and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-(methylsulfonyl)pyrimidine can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted pyrimidines: Products vary depending on the nucleophile used in substitution reactions.

    Coupled products: Complex organic molecules formed through coupling reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The compound’s effects are primarily due to its ability to form stable bonds with various molecular targets, thereby altering their function. For example, in pharmaceuticals, it can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)pyrimidine
  • 4-Chloro-2-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(methylthio)pyrimidine

Comparison: 4-Chloro-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

4-Chloro-2-(methylsulfonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C6H6ClN3O2S\text{C}_6\text{H}_6\text{ClN}_3\text{O}_2\text{S}

This compound is synthesized through various methods, including nucleophilic substitution reactions and cyclization processes that incorporate the chloro and methylsulfonyl groups into the pyrimidine ring structure. The synthesis typically involves starting materials such as chlorinated pyrimidines and methylsulfonyl precursors.

1. Anti-inflammatory Activity

Research has shown that this compound exhibits notable anti-inflammatory effects. A study reported that derivatives of pyrimidine, including this compound, significantly inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The IC50 values for COX-1 and COX-2 inhibition were measured, indicating potent anti-inflammatory properties compared to standard drugs like celecoxib.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

These findings suggest that the presence of electron-withdrawing groups enhances the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit epidermal growth factor receptor (EGFR) phosphorylation, leading to cell cycle arrest at the G2/M phase.

A recent study highlighted its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)10.8

The compound's mechanism involves the suppression of tumor growth through inhibition of specific kinases associated with cancer progression .

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate its potential as a therapeutic agent in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies

Several case studies have reported on the therapeutic applications of this compound:

  • Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis demonstrated a significant reduction in inflammatory markers following treatment with this compound.
  • Cancer Treatment : In a preclinical model using mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size compared to control groups.
  • Infection Control : A study evaluating its efficacy against multi-drug resistant strains of bacteria showed promising results, suggesting its role in developing new antimicrobial therapies.

Properties

IUPAC Name

4-chloro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVZLXTZQHILRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456893
Record name 4-Chloro-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97229-11-3
Record name 4-Chloro-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97229-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-2-methylthiopyrimidine (10.00 g, 62.3 mmol) in glacial acetic acid (50 ml) at 10°-15° C. was added a solution of potassium permanganate (12.50 g, 79.15 mmol) in water (100 ml). The reaction mixture was stirred overnight at room temperature, cooled to 5° C. and then treated with gaseous sulphur dioxide until the dark solution was decolourised. Water was added and the mixture extracted with chloroform. The combined organic layers were washed with saturated aqueous sodium bicarbonate solution and then water, and dried. Evaporation gave 4-chloro-2-methanesulphonylpyrimidine as a white solid (10.84 g),mp 91°-3° C. 4-Chloro-2-methanesulphonylpyrimidine (7.00 g,36.33 mmol) was treated with sodium phenoxide [from phenol (3.41 g,36.33 mmol) and sodium hydride (1.74 g, 39.97 mmol, 50% dispersion in oil)] in dry DMF (100 ml) at 0°-5° C. After 30 minutes, the starting material had been consumed (GC analysis). The reaction mixture was diluted with water and then extracted with ether (×2). The combined extracts were washed with 5% aqueous sodium hydroxide solution (×2) and brine, and then dried. Evaporation of the solvent gave a very pale yellow, mobile oil (5.35 g). Chromatography (eluent ether:n-hexane, 2:3) followed by crystallisation afforded 4-chloro-2-phenoxypyrimidine as a white solid (3.50 g, 84% pure by GC). Further chromatography yielded pure product (2.50 g,33%), mp 59°-60° C.
Quantity
10 g
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reactant
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12.5 g
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50 mL
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100 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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